molecular formula C8H10IN3 B11787770 N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine

N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine

Cat. No.: B11787770
M. Wt: 275.09 g/mol
InChI Key: HODFTEGYTJEYFW-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine is a chemical compound with the molecular formula C8H10IN3 It is characterized by the presence of a cyclopropyl group, an iodine atom, and a methyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-iodo-6-methylpyrimidin-4-amine with cyclopropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the product’s purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: The cyclopropyl group can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield N-Cyclopropyl-5-azido-6-methylpyrimidin-4-amine, while oxidation with potassium permanganate can produce N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-carboxylic acid.

Scientific Research Applications

N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The presence of the iodine atom and the cyclopropyl group may play a role in its binding affinity and selectivity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-5-bromo-6-methylpyrimidin-4-amine
  • N-Cyclopropyl-5-chloro-6-methylpyrimidin-4-amine
  • N-Cyclopropyl-5-fluoro-6-methylpyrimidin-4-amine

Uniqueness

N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can enhance the compound’s interactions with biological targets, potentially leading to improved efficacy in certain applications.

Properties

Molecular Formula

C8H10IN3

Molecular Weight

275.09 g/mol

IUPAC Name

N-cyclopropyl-5-iodo-6-methylpyrimidin-4-amine

InChI

InChI=1S/C8H10IN3/c1-5-7(9)8(11-4-10-5)12-6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11,12)

InChI Key

HODFTEGYTJEYFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)NC2CC2)I

Origin of Product

United States

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